molecular formula C30H50Sn B14233872 Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane CAS No. 820964-79-2

Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane

Katalognummer: B14233872
CAS-Nummer: 820964-79-2
Molekulargewicht: 529.4 g/mol
InChI-Schlüssel: LBJKQCGGGVOWOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group substituted with hepta-1,6-dien-2-yl and pent-4-en-1-yl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane typically involves the reaction of a stannane precursor with the appropriate substituted phenyl halide under controlled conditions. Commonly used methods include:

    Grignard Reaction: The reaction of a Grignard reagent with a tin halide to form the desired organotin compound.

    Stille Coupling: A palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or triflate.

Industrial Production Methods

Industrial production of organotin compounds often involves large-scale Stille coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and stability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The tin atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols are employed under mild conditions.

Major Products

The major products formed from these reactions include various organotin derivatives, such as organotin oxides, hydrides, and substituted organotin compounds.

Wissenschaftliche Forschungsanwendungen

Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Wirkmechanismus

The mechanism of action of Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom can form coordination complexes with various biomolecules, influencing their activity and function. The pathways involved include:

    Coordination Chemistry: Formation of coordination bonds with metal centers in enzymes.

    Redox Reactions: Participation in redox reactions that modulate cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane: Similar in structure but with a different substituent on the phenyl ring.

    Tributylpropynylstannane: Contains a propynyl group instead of the hepta-1,6-dien-2-yl and pent-4-en-1-yl groups.

Uniqueness

Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in synthesis and catalysis.

Eigenschaften

CAS-Nummer

820964-79-2

Molekularformel

C30H50Sn

Molekulargewicht

529.4 g/mol

IUPAC-Name

tributyl-(5-hepta-1,6-dien-2-yl-2-pent-4-enylphenyl)stannane

InChI

InChI=1S/C18H23.3C4H9.Sn/c1-4-6-8-10-16(3)18-14-12-17(13-15-18)11-9-7-5-2;3*1-3-4-2;/h4-5,12,14-15H,1-3,6-11H2;3*1,3-4H2,2H3;

InChI-Schlüssel

LBJKQCGGGVOWOP-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)C(=C)CCCC=C)CCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.